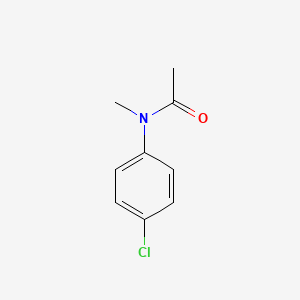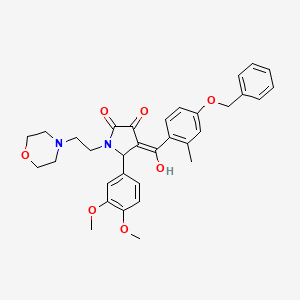
4,4'-Dicarboxybenzhydrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(4-hydroxyphenyl)methane , is an organic compound with the chemical formula C15H12O5. It consists of a central benzene ring substituted with two hydroxyl (OH) groups and two carboxylic acid (COOH) groups. The compound’s structure is shown below:
C6H4(OH)2C(OH)2COOH
Méthodes De Préparation
Synthetic Routes:
Nucleophilic Aromatic Substitution (SNAr): One common synthetic route involves the nucleophilic aromatic substitution of 4,4’-dihalobenzhydrol derivatives (such as 4,4’-dichlorobenzhydrol) with sodium or potassium salts of carboxylic acids. The reaction takes place in polar aprotic solvents (e.g., DMF or DMSO) and requires a strong base (e.g., NaOH or KOH).
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from 4,4’-dicarboxybenzhydrol. For example, the esterification of 4,4’-dicarboxybenzhydrol with acetic anhydride followed by hydrolysis yields the desired compound.
Industrial Production:
Industrial-scale production methods for 4,4’-dicarboxybenzhydrol are not widely documented. laboratory-scale synthesis methods can be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
4,4’-Dicarboxybenzhydrol undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding benzophenone.
Reduction: Reduction of the carbonyl groups can yield the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.
Common Reagents: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), and strong acids (e.g., sulfuric acid) are often used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Applications De Recherche Scientifique
4,4’-Dicarboxybenzhydrol finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of other compounds.
Polymer Chemistry: It can be incorporated into polymers for specific properties.
Medicinal Chemistry: Research on its potential pharmaceutical applications.
Mécanisme D'action
The exact mechanism of action for 4,4’-dicarboxybenzhydrol’s effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed.
Comparaison Avec Des Composés Similaires
While 4,4’-dicarboxybenzhydrol is unique due to its dual carboxylic acid functionality, similar compounds include:
4-Carboxybenzaldehyde: This compound has an aldehyde and a carboxylic acid group on the benzene ring.
4,4’-Dimethoxybenzhydrol: A related compound with methoxy substituents instead of carboxylic acid groups.
Propriétés
Formule moléculaire |
C15H12O5 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
4-[(4-carboxyphenyl)-hydroxymethyl]benzoic acid |
InChI |
InChI=1S/C15H12O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8,13,16H,(H,17,18)(H,19,20) |
Clé InChI |
NMAYQOHIMPTMGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009284.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009295.png)



![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide](/img/structure/B12009317.png)
![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12009324.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12009338.png)

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B12009342.png)


